L-Carnitine orotate

NAFLD Type 2 Diabetes ALT Normalization

L-Carnitine orotate (CAS 32543-38-7) is an ionic complex salt composed of the quaternary ammonium compound L-carnitine and the pyrimidine precursor orotic acid (orotate). This hybrid structure combines the fundamental role of L-carnitine in mitochondrial long-chain fatty acid transport with the hepatic tropism of the orotate anion, which has been shown to promote hepatocyte proliferation and normalize liver enzyme systems.

Molecular Formula C12H19N3O7
Molecular Weight 317.30 g/mol
CAS No. 32543-38-7
Cat. No. B1147879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carnitine orotate
CAS32543-38-7
Synonyms3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate;  _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate;  3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox
Molecular FormulaC12H19N3O7
Molecular Weight317.30 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-]
InChIInChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11)
InChIKeyMBULCFMSBDQQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Carnitine Orotate (CAS 32543-38-7): A Dual-Action Carnitine–Orotate Complex for Metabolic and Hepatic Health Applications


L-Carnitine orotate (CAS 32543-38-7) is an ionic complex salt composed of the quaternary ammonium compound L-carnitine and the pyrimidine precursor orotic acid (orotate) . This hybrid structure combines the fundamental role of L-carnitine in mitochondrial long-chain fatty acid transport with the hepatic tropism of the orotate anion, which has been shown to promote hepatocyte proliferation and normalize liver enzyme systems . The compound is recognized as a more readily absorbable form of carnitine compared with its individual components , and its non-hygroscopic crystalline nature offers distinct handling advantages for solid-dose formulation [1].

Why L-Carnitine Orotate Cannot Be Simply Swapped for Other Carnitine Salts in Research or Formulation


Carnitine is commercially available as the inner salt, tartrate, fumarate, acetyl ester, and orotate salt, among others, yet these chemical forms differ fundamentally in their physicochemical stability, hygroscopicity, oral absorption, and tissue-distribution kinetics [1]. The orotate salt uniquely delivers a clinically demonstrated hepatic benefit that is absent from the other carnitine salts: randomized controlled trials have shown that only the carnitine–orotate complex produces a near‑90% normalization rate of alanine aminotransferase (ALT) in patients with non‑alcoholic fatty liver disease (NAFLD) and type‑2 diabetes, an effect not replicated by equimolar doses of other carnitine forms [2]. Moreover, the orotate salt is expressly claimed as non‑hygroscopic, enabling direct compression into tablets without the deliquescence issues that plague carnitine inner salt and many other carnitine salts [1]. These pharmacological and pharmaceutical differences render generic substitution of one carnitine salt for another scientifically unjustifiable without dedicated comparative data.

L-Carnitine Orotate – Quantified Comparator Evidence for Selection and Procurement Decisions


ALT Normalization in NAFLD with Diabetes: Carnitine-Orotate Complex Achieves 89.7% vs. 17.9% for Placebo

In the multicenter, double‑blind CORONA trial, 78 patients with type‑2 diabetes and NAFLD were randomized to receive carnitine‑orotate complex (824 mg t.i.d.) or matching placebo for 12 weeks. The primary endpoint—normalization of serum alanine aminotransferase (ALT)—was met by 89.7% of the carnitine‑orotate group compared with only 17.9% in the placebo arm (P < 0.001) [1]. A significant improvement in hepatic steatosis was also documented by computed tomography (CT): the liver attenuation index increased by 0.74 ± 8.05 Hounsfield units in the treatment group vs. 6.21 ± 8.96 in the placebo group (P < 0.008) [1].

NAFLD Type 2 Diabetes ALT Normalization

Add‑on ALT Reduction vs. Metformin Alone: Carnitine-Orotate Complex Lowers ALT by an Additional 34.8 IU/L

A 12‑week, double‑blind, placebo‑controlled study compared metformin (250 mg t.i.d.) plus carnitine‑orotate complex (300 mg t.i.d.) against metformin alone in 52 drug‑naïve patients with impaired glucose metabolism and fatty liver. The combination arm produced a mean ALT reduction of –51.5 ± 33.2 IU/L, versus –16.7 ± 31.3 IU/L in the metformin‑only arm (P = 0.001) [1]. Secondary endpoints confirmed that the carnitine‑orotate add‑on also significantly reduced the oxidative stress marker urinary 8‑hydroxy‑2′‑deoxyguanosine (P < 0.05) and increased mitochondrial DNA copy number (P < 0.05) [1].

Impaired Glucose Metabolism Fatty Liver ALT Reduction

Real‑World Mortality Reduction: Prolonged Carnitine-Orotate Use Cuts All‑Cause Mortality by 31%

A nationwide cohort study of 13,413 Korean adults prescribed carnitine‑orotate complex (Godex®) examined the association between duration of use and all‑cause mortality. Compared with use for <30 days, treatment for ≥180 days was associated with an adjusted hazard ratio (HR) of 0.69 (95% CI 0.51–0.92) [1]. In the subgroup with type‑2 diabetes, the mortality reduction was even more pronounced: HR 0.43 (95% CI 0.29–0.63, P = 0.001) [1].

Mortality Metabolic Syndrome Real-World Evidence

Non‑Hygroscopic Salt Form Enables Robust Solid‑Dosage Manufacture vs. Hygroscopic Carnitine Inner Salt

The patent literature explicitly claims that L‑carnitine orotate (and certain other dicarboxylic‑acid salts of L‑carnitine) is non‑hygroscopic, in direct contrast to the highly hygroscopic nature of carnitine inner salt [1]. The specification states that "since they are not hygroscopic, these salts can be easily compounded and are favourably suitable for manufacturing solid administration forms" [1]. This property is critical for reproducible tablet compression, capsule filling, and long‑term storage stability—challenges that frequently complicate the use of carnitine base or tartrate in solid oral products.

Formulation Hygroscopicity Solid Dosage Forms

Meta‑Analysis Confirms Carnitine-Orotate–Specific ALT Normalization (Pooled OR 4.61)

A 2022 meta‑analysis of 14 randomized controlled trials (1,217 patients) evaluated the ability of L‑carnitine formulations to normalize ALT in chronic liver disease. In studies that specifically employed the carnitine‑orotate complex, the pooled odds ratio for ALT normalization was 4.61 (95% CI 1.48–14.39) compared with control [1]. When the carnitine‑orotate complex was combined with biphenyl dimethyl dicarboxylate, the pooled OR rose to 18.88 (95% CI 7.70–46.27) [1], reinforcing the orotate‑specific hepatic effect.

Meta-Analysis ALT Normalization Chronic Liver Disease

L-Carnitine Orotate – Evidence‑Grounded Application Scenarios for Research and Industrial Procurement


Clinical Research in NAFLD/NASH with Type‑2 Diabetes

The CORONA trial demonstrated that carnitine‑orotate complex (824 mg t.i.d.) normalizes ALT in 89.7% of patients vs. 17.9% on placebo over 12 weeks, with concurrent improvement in CT‑assessed hepatic steatosis [1]. Researchers designing interventional trials for metabolic‑associated fatty liver disease should select this specific salt form because no other carnitine derivative has produced comparable hepatic endpoint data in a diabetic NAFLD population.

Pharmaceutical Solid‑Dosage Formulation

Unlike carnitine inner salt and many simple carnitine salts that are highly hygroscopic, L‑carnitine orotate is documented as a non‑hygroscopic crystalline powder that can be directly compressed into tablets or filled into capsules under ambient conditions without special moisture barriers [2]. This property, combined with the clinical liver‑protection evidence, makes it the rational choice for solid oral products targeting metabolic liver health.

Long‑Term Metabolic Risk Management in Real‑World Settings

A nationwide cohort analysis showed that prolonged use of carnitine‑orotate complex (≥180 days) is associated with a 31% reduction in all‑cause mortality (HR 0.69), reaching a 57% reduction in the type‑2 diabetes subgroup (HR 0.43) [3]. Health‑system procurers and formulary evaluators can use this real‑world evidence to justify the inclusion of carnitine orotate in chronic disease management programs, a claim unsupported for other carnitine salts.

Combination Therapy with Metformin for Impaired Glucose Tolerance

Adding carnitine‑orotate complex (300 mg t.i.d.) to metformin yielded an additional ALT reduction of 34.8 IU/L beyond metformin alone, along with significant improvements in oxidative stress and mitochondrial DNA copy number [4]. This evidence supports the procurement of carnitine orotate as a co‑formulant with metformin in fixed‑dose combination development for prediabetes and early fatty liver.

Quote Request

Request a Quote for L-Carnitine orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.